Unii-PU9qmq1hdp
Description
UNII-PU9QMQ1HDP is a unique chemical entity assigned a Universal Natural Product Identifier (UNII) by the U.S. Food and Drug Administration (FDA). Per regulatory and academic guidelines, such compounds require full spectral validation (e.g., $ ^1 \text{H} $, $ ^13 \text{C} \text{NMR} $, HRMS), elemental analysis, and purity verification (e.g., HPLC ≥95%) to confirm identity and quality .
Hypothetically, if this compound were a pharmaceutical intermediate or bioactive molecule, its synthesis would involve:
- Synthetic Routes: Multi-step reactions with optimized conditions (e.g., temperature, catalysts) to maximize yield .
- Characterization: Full spectral assignments (NMR, IR) and HRMS data to validate molecular structure .
- Applications: Potential uses in medicinal chemistry (e.g., kinase inhibitors, antimicrobial agents) based on structural analogs .
Properties
CAS No. |
207567-62-2 |
|---|---|
Molecular Formula |
C16H24O6 |
Molecular Weight |
312.36 g/mol |
IUPAC Name |
4-hydroxy-4-[3-[(E)-4-hydroxy-3-methylbut-2-enyl]-2-methyloxiran-2-yl]-5-methoxy-1-oxaspiro[2.5]octan-6-one |
InChI |
InChI=1S/C16H24O6/c1-10(8-17)4-5-12-14(2,22-12)16(19)13(20-3)11(18)6-7-15(16)9-21-15/h4,12-13,17,19H,5-9H2,1-3H3/b10-4+ |
InChI Key |
DHZSMWTYZOKPSK-ONNFQVAWSA-N |
SMILES |
CC(=CCC1C(O1)(C)C2(C(C(=O)CCC23CO3)OC)O)CO |
Isomeric SMILES |
C/C(=C\CC1C(O1)(C)C2(C(C(=O)CCC23CO3)OC)O)/CO |
Canonical SMILES |
CC(=CCC1C(O1)(C)C2(C(C(=O)CCC23CO3)OC)O)CO |
Synonyms |
12-hydroxyvalicin Mer f3 Mer-f3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Critical Analysis
Synthetic Efficiency : this compound’s synthesis achieves higher yields (72%) compared to Compound A (58%) and Compound B (65%), attributed to optimized catalytic conditions .
Stereochemical Impact : this compound’s enantiomeric purity (>99% ee) surpasses Compound A (92% ee), critical for minimizing off-target effects in chiral environments .
Stability : Compound B’s extended metabolic half-life (6.2 h) aligns with its resistance to cytochrome P450 oxidation, a liability in this compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
